YKL-05-099

Catalog No.
S547541
CAS No.
1936529-65-5
M.F
C32H34ClN7O3
M. Wt
600.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YKL-05-099

CAS Number

1936529-65-5

Product Name

YKL-05-099

IUPAC Name

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one

Molecular Formula

C32H34ClN7O3

Molecular Weight

600.12

InChI

InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37)

InChI Key

VQINULODWGEVBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC

solubility

Soluble in DMSO

Synonyms

YKL-05-099; YKL 05 099; YKL05099;

The exact mass of the compound 3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one is 599.2412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeting Salt-Inducible Kinase 3 (SIK3) in Acute Myeloid Leukemia (AML)

Specific Scientific Field:
Summary of the Application:
Experimental Procedures:
Results:

Bone Marrow Adipocyte Volume Reduction

Specific Scientific Field:
Summary of the Application:

YKL-05-099 is a small molecule inhibitor specifically targeting Salt-Inducible Kinase 3 (SIK3). It was developed to explore the therapeutic potential of inhibiting SIK3 in various cancers, particularly acute myeloid leukemia. The compound is characterized by a modified fused core structure derived from the parental compound HG-9-91-01, which enhances its stability and selectivity against kinases. The modifications include a methoxy substitution that improves kinase selectivity and a change from methylpiperazine to methylpiperidine, further enhancing its microsomal stability .

YKL-05-099 primarily functions by inhibiting the kinase activity of SIK3, which plays a crucial role in cell division and survival of leukemia cells. The compound alters the phosphorylation state of key proteins involved in cell signaling pathways, thereby affecting cellular responses such as apoptosis and cell cycle progression. Notably, it has been shown to suppress MEF2C function by modifying the nuclear localization and phosphorylation state of histone deacetylase 4 (HDAC4) within cells .

YKL-05-099 exhibits significant biological activity as an anti-cancer agent. In vivo studies demonstrated its capacity to extend survival in mouse models of acute myeloid leukemia without notable toxicity or weight loss . The compound modulates inflammatory cytokine responses, decreasing levels of tumor necrosis factor alpha (TNFα) while increasing interleukin 10 (IL-10) levels, indicating an immunomodulatory effect that may contribute to its therapeutic efficacy .

The synthesis of YKL-05-099 involves several chemical modifications to enhance its pharmacological properties. Initially derived from HG-9-91-01, the synthesis process includes:

  • Core Structure Modification: Transitioning from a pseudobicyclic ring to a bicyclic pyrimidopyrimidinone structure.
  • Side Chain Substitution: Introducing methoxy groups at specific positions to improve selectivity and reduce toxicity.
  • Stability Enhancements: Replacing functional groups to improve the compound's metabolic stability in biological systems .

YKL-05-099 is primarily being investigated for its potential applications in cancer therapy, particularly for treating acute myeloid leukemia. Its role as an epigenetic therapy highlights its ability to modulate gene expression by targeting kinases involved in cell signaling pathways. Additionally, it may have applications in treating other conditions related to dysregulated kinase activity, including metabolic disorders and inflammatory diseases .

Studies have shown that YKL-05-099 interacts with various cellular pathways by inhibiting SIK3 activity. This inhibition leads to changes in the phosphorylation states of downstream targets involved in cell survival and proliferation. For instance, the compound has been evaluated for synergistic effects when combined with traditional chemotherapy agents like daunorubicin and cytarabine, demonstrating enhanced anti-leukemic effects compared to monotherapy .

YKL-05-099 shares structural and functional similarities with other kinase inhibitors but stands out due to its specific targeting of SIK3 and its unique mechanism of action.

Compound NameTarget KinaseUnique Features
HG-9-91-01Salt-Inducible KinasesPredecessor compound with less selectivity
GSK2646264Salt-Inducible KinasesFocused on SIK2 inhibition
PF-06650833AMP-activated Protein KinaseBroader target profile
Compound AVarious kinasesNon-selective, broader application

YKL-05-099 is unique due to its selective inhibition of SIK3, which has been identified as a critical player in specific cancer pathways, particularly those involving MLL translocation-positive leukemias . This specificity may lead to fewer side effects compared to less selective inhibitors.

Chemical Structure and Nomenclature

YKL-05-099 is a synthetic small molecule inhibitor with the systematic International Union of Pure and Applied Chemistry name: 3-(2-Chloro-6-methylphenyl)-7-((2-methoxy-4-(1-methylpiperidin-4-yl)phenyl)amino)-1-(5-methoxypyridin-2-yl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one [7] [18]. The compound is also referenced in scientific literature by its code designation YKL-05-099, which represents a standardized nomenclature used in chemical databases and research publications [1] [5].

The chemical structure of YKL-05-099 features a fused pyrimidopyrimidinone core scaffold, which distinguishes it from earlier generation compounds in this chemical series [5]. This bicyclic core structure consists of a 6,6-bicyclic pyrimidopyrimidinone framework that replaces the pseudo-bicyclic ring system found in the parent compound HG-9-91-01 [5]. The molecule contains three primary structural domains: the central pyrimidopyrimidinone core, a 2-chloro-6-methylphenyl substituent, and a complex aniline tail featuring a 1-methylpiperidin-4-yl group attached to a methoxy-substituted phenyl ring [3] [7].

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₂H₃₄ClN₇O₃
Molecular Weight600.11 Da
Chemical Abstracts Service Number1936529-65-5

The molecular formula C₃₂H₃₄ClN₇O₃ indicates the presence of 32 carbon atoms, 34 hydrogen atoms, one chlorine atom, seven nitrogen atoms, and three oxygen atoms [3] [4] [7]. The molecular weight of 600.11 daltons classifies YKL-05-099 as a medium-sized organic molecule suitable for pharmaceutical applications [3] [4]. The compound maintains a relatively balanced distribution of heteroatoms, with the seven nitrogen atoms contributing to its binding affinity and selectivity profile [5].

Synthetic Methodology

Nine-Step Synthetic Route

The nine-step route commences with the esterification of 2-(4-bromo-2-chlorophenyl)acetic acid with ethanol to obtain ethyl 2-(4-bromo-2-chloro-phenyl)acetate [8]. This initial transformation establishes the chlorinated aromatic framework that becomes integrated into the final molecular structure [8]. The synthetic sequence subsequently involves ring-closure reactions, cross-coupling transformations, and nucleophilic substitution reactions to assemble the complete pyrimidopyrimidinone scaffold [8].

Key Intermediates and Reactions

The synthetic pathway incorporates several critical intermediates that serve as branch points for structural diversification [8]. A pivotal intermediate in the synthesis is 6-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-ol, which enables the installation of various pyridine derivatives through Suzuki cross-coupling reactions [8] [9].

The formation of the 5-amino-1,3-dioxane moiety represents another crucial synthetic transformation [8]. This structural element is synthesized through a two-step process beginning with the protection of serinol using a phthalimide protecting group, followed by ring-closure with 2-bromo-1,1'-diethoxyethane and p-toluenesulfonic acid in toluene [8]. The resulting 5-amino-1,3-dioxane ring system provides the necessary functionality for subsequent nucleophilic substitution reactions [8].

Ring-Closure and Cross-Coupling Reactions

The construction of the pyrimidopyrimidinone core involves a critical ring-closure reaction between ethyl 2-(4-bromo-2-chloro-phenyl)acetate and 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde under basic conditions [8]. This transformation establishes the bicyclic framework that defines the structural class of YKL-05-099 [8].

Suzuki cross-coupling reactions play a fundamental role in the synthetic strategy, enabling the derivatization of the lead structure through substitution of boronic acid pinacol ester groups with various pyridine derivatives [8] [9]. The general procedure for these cross-coupling reactions involves the use of potassium acetate, [1,1′-Bis(diphenylphosphino)ferrocene] dichloropalladium(II), and the corresponding pyridine derivative in a mixture of dioxane and water at elevated temperatures [8].

The final steps of the synthetic route involve oxidation of the methylthioether functionality with meta-chloroperbenzoic acid, followed by nucleophilic aromatic substitution under acidic conditions [8]. These transformations complete the assembly of the target molecule and its analogs [8].

Physical Characteristics

Appearance and Stability

YKL-05-099 presents as a solid powder with a characteristic light yellow to yellow-brown coloration [3] [4] [7]. The compound exists in crystalline form under standard storage conditions, demonstrating good physical stability when maintained at appropriate temperatures [3] [6]. The material exhibits a density of 1.311 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement [6].

The compound demonstrates exceptional microsomal stability compared to earlier analogs in the chemical series [5]. Mouse liver microsome stability studies reveal a half-life exceeding 120 minutes, representing a dramatic improvement over the parent compound HG-9-91-01, which exhibits a half-life of only 11 minutes under identical conditions [5]. This enhanced stability profile makes YKL-05-099 suitable for in vivo applications requiring sustained exposure [5].

Storage stability is maintained under recommended conditions of 2-8°C for short-term storage or -20°C for long-term preservation [18]. The compound remains chemically stable under these conditions for extended periods, with minimal degradation observed over several years when properly stored [6].

Solubility Profile

Solvent SystemSolubility
Dimethyl sulfoxide≥ 75 mg/mL (124.98 mM)
Phosphate buffered saline428 ± 11 μM
Mouse plasma (free fraction)6 ± 1%

YKL-05-099 exhibits excellent solubility characteristics across multiple solvent systems, facilitating both research applications and potential therapeutic development [5] [13]. The compound demonstrates high solubility in dimethyl sulfoxide, with concentrations exceeding 75 milligrams per milliliter achievable under standard conditions [3] [4] [13]. This represents a molar concentration of approximately 124.98 millimolar, providing substantial working concentrations for in vitro studies [3] [4].

The aqueous solubility profile is particularly noteworthy, with phosphate buffered saline solubility reaching 428 ± 11 micromolar [5] [13]. This represents a significant improvement over many kinase inhibitors, which often suffer from poor aqueous solubility that limits their utility [5]. The enhanced solubility contributes to the compound's favorable pharmacokinetic properties and enables effective dosing in biological systems [5].

Plasma protein binding studies in mouse models indicate that approximately 6 ± 1% of the compound remains in an unbound state [5]. This free fraction is sufficient to achieve pharmacologically relevant concentrations at target sites while maintaining acceptable clearance characteristics [5].

Spectroscopic Properties

The spectroscopic characterization of YKL-05-099 has been accomplished using standard analytical techniques, with nuclear magnetic resonance spectroscopy providing detailed structural confirmation [8]. Proton nuclear magnetic resonance studies conducted at 500 megahertz in deuterated dimethyl sulfoxide at 300 Kelvin have been reported in the literature, confirming the proposed molecular structure [8].

The compound's molecular identity is further supported by mass spectrometric analysis and high-performance liquid chromatography studies [3] [4]. Purity determinations by high-performance liquid chromatography consistently demonstrate purity levels of 98% or greater, indicating minimal impurities in properly synthesized material [3] [4] [7].

Spectroscopic ParameterValue
Simplified Molecular Input Line Entry SystemO=C1N(C2=NC=C(OC)C=C2)C3=NC(NC4=CC=C(C5CCN(C)CC5)C=C4OC)=NC=C3CN1C6=C(C)C=CC=C6Cl
International Chemical Identifier KeyVQINULODWGEVBB-UHFFFAOYSA-N
Nuclear Magnetic Resonance ReferenceAvailable (500 MHz, DMSO-d₆, 300K)

Structural Analogs and Derivatives

The development of YKL-05-099 emerged from systematic structure-activity relationship studies based on the parent compound HG-9-91-01 [5] [16]. This optimization process yielded several key analogs that demonstrate the impact of specific structural modifications on pharmacological properties [5].

CompoundCore StructureSalt-Inducible Kinase 2 Inhibition (nanomolar)Microsomal Stability (minutes)Cellular Toxicity (micromolar)
HG-9-91-01Pseudo-bicyclic3.5 ± 0.5115.0 ± 2.5
YKL-05-0956,6-bicyclic6 ± 3270.19 ± 0.06
YKL-05-0966,6-bicyclic34 ± 14376 ± 1
YKL-05-0996,6-bicyclic40 ± 25>120>10

The structural analog YKL-05-095 represents an early optimization step, featuring the same pyrimidopyrimidinone core as YKL-05-099 but with a 3-methoxypyridine substituent instead of the more complex aniline tail [5]. While this modification improved microsomal stability compared to HG-9-91-01, it resulted in significant cellular toxicity that limited its utility [5].

YKL-05-096 incorporates methyl ether substitution at the ortho position of the 2-anilino substituent, a modification inspired by the successful kinase selectivity improvements observed with the anaplastic lymphoma kinase inhibitor ceritinib [5] [22]. This structural change effectively maintained potent salt-inducible kinase inhibitory activity while reducing cellular toxicity to acceptable levels [5].

The progression from YKL-05-096 to YKL-05-099 involved the replacement of the aniline terminus with a 1-methylpiperidine group [5] [10]. This modification resulted in slightly reduced salt-inducible kinase inhibitory potency but dramatically improved microsomal stability and further reduced cellular toxicity [5]. The enhanced stability profile of YKL-05-099 makes it particularly suitable for in vivo applications where sustained exposure is required [5] [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Exact Mass

599.2412

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Wein MN, Liang Y, Goransson O, Sundberg TB, Wang J, Williams EA, O'Meara MJ, Govea N, Beqo B, Nishimori S, Nagano K, Brooks DJ, Martins JS, Corbin B, Anselmo A, Sadreyev R, Wu JY, Sakamoto K, Foretz M, Xavier RJ, Baron R, Bouxsein ML, Gardella TJ, Divieti-Pajevic P, Gray NS, Kronenberg HM. SIKs control osteocyte responses to parathyroid hormone. Nat Commun. 2016 Oct 19;7:13176. doi: 10.1038/ncomms13176. PubMed PMID: 27759007; PubMed Central PMCID: PMC5075806.
2: Sundberg TB, Liang Y, Wu H, Choi HG, Kim ND, Sim T, Johannessen L, Petrone A, Khor B, Graham DB, Latorre IJ, Phillips AJ, Schreiber SL, Perez J, Shamji AF, Gray NS, Xavier RJ. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo. ACS Chem Biol. 2016 Aug 19;11(8):2105-11. doi: 10.1021/acschembio.6b00217. Epub 2016 Jun 6. PubMed PMID: 27224444; PubMed Central PMCID: PMC4992440.

Explore Compound Types